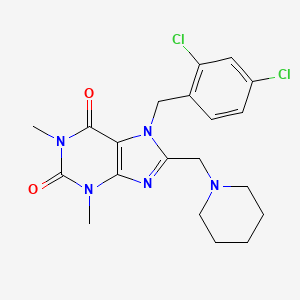

7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its complex structure, which includes a dichlorobenzyl group, a piperidinylmethyl group, and a purine core. It is of interest in various fields of scientific research due to its potential biological activities

Mecanismo De Acción

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

The compound interacts with its target, PKB, in an ATP-competitive manner . It acts as a nanomolar inhibitor with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction leads to the inhibition of PKB, disrupting its role in promoting cell proliferation and survival .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation and subsequent signaling through phosphorylation of several enzyme or transcription factor substrates . The inhibition of PKB by the compound disrupts this signaling, affecting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variations in the structure of these compounds, such as the linker group between the piperidine and the lipophilic substituent, have been found to result in potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by the compound can lead to a disruption in cell proliferation and survival, potentially resulting in the inhibition of tumor growth . In fact, representative compounds have been shown to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Actividad Biológica

7-(2,4-Dichlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a purine core with various functional groups, making it a candidate for diverse biological applications. This article aims to provide an in-depth analysis of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21Cl2N5O2, with a molecular weight of approximately 422.3 g/mol. The IUPAC name is 7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione. The structure includes a purine base that is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁Cl₂N₅O₂ |

| Molecular Weight | 422.3 g/mol |

| IUPAC Name | 7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione |

| InChI Key | JZVMWHIFYXXYCA-UHFFFAOYSA-N |

The biological activity of this compound primarily stems from its interaction with specific molecular targets such as enzymes and receptors. It is believed to act as an inhibitor for certain pathways involved in cell proliferation and signaling. The presence of the piperidine moiety enhances its ability to cross biological membranes and interact with central nervous system targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has shown efficacy in inhibiting cell growth in various cancer cell lines:

- In vitro Studies : The compound exhibited significant cytotoxicity against human cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). IC50 values ranged from 5 µM to 15 µM across different assays.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.0 |

| MCF-7 | 10.0 |

| HCT116 | 8.5 |

These results suggest that the compound may disrupt critical cellular processes such as tubulin polymerization and induce apoptosis through caspase activation pathways.

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial properties against various bacterial strains. Studies reported that it inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations ranging from 10 µg/mL to 50 µg/mL.

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study published in Journal of Medicinal Chemistry, researchers evaluated the compound's activity against a panel of cancer cell lines. The study indicated that the compound significantly inhibited tumor growth in xenograft models when administered orally.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which this compound exerts its anticancer effects. It was found to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins in treated cells, suggesting a shift towards programmed cell death.

Propiedades

IUPAC Name |

7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23Cl2N5O2/c1-24-18-17(19(28)25(2)20(24)29)27(11-13-6-7-14(21)10-15(13)22)16(23-18)12-26-8-4-3-5-9-26/h6-7,10H,3-5,8-9,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSAMHXFBQXITH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.